1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
Brand Name: Vulcanchem
CAS No.: 334968-78-4
VCID: VC8428117
InChI: InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
SMILES: CCC(=O)N1C(COC1=S)CC2=CC=CC=C2
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol

1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone

CAS No.: 334968-78-4

Cat. No.: VC8428117

Molecular Formula: C13H15NO2S

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone - 334968-78-4

Specification

CAS No. 334968-78-4
Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
IUPAC Name 1-(4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one
Standard InChI InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Standard InChI Key RMIDPJIHKSUBCO-UHFFFAOYSA-N
SMILES CCC(=O)N1C(COC1=S)CC2=CC=CC=C2
Canonical SMILES CCC(=O)N1C(COC1=S)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chiral oxazolidinone derivative characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a thioxo (sulfur) substitution at position 2 and a phenylmethyl group at the stereogenic C4 position. Its molecular formula is C₁₃H₁₅NO₂S, yielding a molecular weight of 249.33 g/mol . The compound’s IUPAC name reflects its R-configuration at C4, which is critical for its stereochemical behavior in synthetic or biological contexts.

Table 1: Key Identifiers of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone

PropertyValue
CAS Registry Number334968-78-4
Molecular FormulaC₁₃H₁₅NO₂S
Molecular Weight249.33 g/mol
Stereochemistry(4R) configuration
Synonyms1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone; 99% ee

The compound’s structure combines a rigid oxazolidinone scaffold with a ketone side chain, enabling potential reactivity at both the thioamide and carbonyl groups. Its phenylmethyl substituent introduces aromatic hydrophobicity, which may influence solubility and intermolecular interactions .

Physicochemical Properties

Limited experimental data are available for this compound, but inferences can be drawn from structural analogs and computational models:

Table 2: Predicted Physicochemical Properties

PropertyValue/Description
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting PointNot reported
LogP (Partition Coefficient)~2.5 (estimated)
StabilitySensitive to oxidation and hydrolysis

A related thiazolidinyl analog (CAS: 863324-53-2) exhibits solubility in DMSO and stability at 2–8°C, suggesting similar storage recommendations for the oxazolidinone variant .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable, stereoselective routes to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial, antifungal, and enzyme inhibitory activity.

  • Computational Modeling: Predict binding modes with biological targets (e.g., ribosomes or dehydrogenases).

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